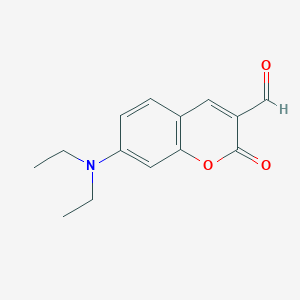

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde

Description

Historical Context and Discovery Timeline

The historical development of this compound traces its origins to the broader discovery and characterization of the coumarin family of compounds. The foundational work in coumarin chemistry began in 1820 when scientist Vogel first isolated coumarin from tonka beans, derived from Dipteryx odorata Wild of the Fabaceae family. This initial discovery marked the beginning of extensive research into coumarin derivatives and their synthetic modifications.

The specific compound this compound was first documented in chemical databases with its initial creation date recorded as July 7, 2005, according to PubChem registry systems. However, the synthetic methodologies that enabled its preparation were developed through decades of advancement in coumarin chemistry, particularly in the understanding of electrophilic substitution reactions and formylation techniques.

The development timeline reveals that significant progress in understanding coumarin derivatives occurred during the latter half of the twentieth century, when researchers began exploring the photophysical properties of amino-substituted coumarins. The Vilsmeier reaction, which became a conventional method for synthesizing coumarin aldehydes, played a crucial role in making compounds like this compound accessible for research purposes. The most recent modifications to the compound's characterization data occurred in May 2025, reflecting ongoing research interest and refinement of its chemical properties.

Structural Classification Within the Coumarin Family

This compound belongs to the class of simple coumarins with amino substitution, representing a sophisticated example of structural modification within the coumarin framework. The basic coumarin nucleus consists of fused benzene and alpha-pyrone rings, with the distinctive 2H-1-benzopyran-2-one core structure providing the foundation for all coumarin derivatives.

Within the coumarin classification system, this compound falls under the category of functionalized simple coumarins, specifically those bearing amino substituents at the 7-position and aldehyde functionality at the 3-position. The four chief coumarin sub-classes include simple coumarins, furano-coumarins, pyrano-coumarins, and pyrone-substituted coumarins, with this compound clearly belonging to the simple coumarin category with additional functional group modifications.

The structural features of this compound can be systematically described through its SMILES notation: CCN(CC)c1ccc2C=C(C=O)C(=O)Oc2c1, which precisely defines the diethylamino substitution at position 7 and the formyl group at position 3. The InChI key HWQSZPUCHJKWLS-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement. The compound's classification as a benzopyrone derivative emphasizes its relationship to the broader family of phenolic compounds found in natural systems, though this particular derivative is primarily synthetic in origin.

| Structural Feature | Description | Position |

|---|---|---|

| Core Framework | 2H-1-benzopyran-2-one | Base structure |

| Amino Substitution | N,N-diethylamino group | Position 7 |

| Aldehyde Function | Formyl group (-CHO) | Position 3 |

| Molecular Formula | C14H15NO3 | Complete composition |

Academic Significance in Organic Chemistry Research

The academic significance of this compound in organic chemistry research stems from its dual functionality as both a synthetic intermediate and a fluorescent probe. Research has demonstrated that the synthetic route to coumarin systems is well established, with 7-diethylamino-3-formylcoumarin serving as a particularly important intermediate. The combination of the N,N-diethylamino-coumarin donor with various acceptor groups of varying electron-withdrawing strength permits the synthesis of extended coumarin dyes with absorption maxima ranging from 500 to 600 nanometers, or even beyond.

Contemporary research applications have focused extensively on the photophysical properties of this compound and related derivatives. Studies have shown that 7-(diethylamino)coumarin derivatives exhibit remarkable sensitivity to their local environment, particularly local polarity and microviscosity, making them valuable as fluorescent probes of heterogeneous environments. The fluorescence properties of these compounds demonstrate high sensitivity to environmental factors, which has led to their adoption in various analytical and research applications.

Synthetic methodology research has revealed multiple approaches to preparing this compound. One established route involves the reaction of 4-(Diethylamino)salicylaldehyde with diethyl malonate in the presence of piperidine and acetic acid, yielding the desired product in 75% yield after purification. Alternative synthetic approaches utilize the Vilsmeier reaction, where phosphorus oxychloride is added to dry N,N-dimethylformamide, followed by the addition of 7-(diethylamino)-2H-chromen-2-one to produce the formylated product in 89% yield.

| Research Application | Methodology | Significance |

|---|---|---|

| Fluorescent Probes | Environmental sensitivity studies | High polarity and viscosity detection |

| Synthetic Chemistry | Knovenagel condensation reactions | Extended coumarin dye synthesis |

| Materials Science | Chromophore development | Optical material applications |

| Analytical Chemistry | Spectroscopic analysis | Quantitative fluorescence measurements |

The compound's role in Knovenagel condensation reactions has been particularly significant, where 3-formyl-7-diethylaminocoumarin reacts with various active methylene compounds in the presence of basic catalysis to afford corresponding 3-(substituted ethenyl)coumarins in good yields. Research has shown that both homogeneous catalysis using piperidine and heterogeneous conditions using Amberlite IRA 900 resin provide high selectivity, yielding products with nearly 100% selectivity.

Recent investigations have explored the light absorption behavior of novel coumarin chromophores derived from this compound. These studies have demonstrated that modifications to the acceptor groups can systematically tune the absorption properties, with coumarin compounds containing indoline substituents showing absorption maxima in the range of 574-578 nanometers in methanol, and varying absorption characteristics in different solvents such as N,N-dimethylformamide and dichloromethane.

The academic interest in this compound continues to evolve, with recent research focusing on its potential applications in advanced materials science, including its use in biosensors, tissue engineering scaffolds, and other biomedical applications due to its unique optical, piezoelectric, magnetic, and electrochemical properties. The versatility of this compound as both a synthetic building block and a functional material highlights its continued importance in contemporary organic chemistry research.

Properties

IUPAC Name |

7-(diethylamino)-2-oxochromene-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDBHOAJDADPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54711-39-6 | |

| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54711-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The predominant synthesis route involves a Knoevenagel condensation between 4-(diethylamino)salicylaldehyde and diethyl malonate, facilitated by piperidine as a basic catalyst. In ethanol under reflux (78–80°C), this one-pot reaction achieves cyclization via nucleophilic attack of the enolate on the aldehyde carbonyl, followed by ester hydrolysis and decarboxylation.

Reaction equation:

$$

\text{4-(Diethylamino)salicylaldehyde} + \text{Diethyl malonate} \xrightarrow[\text{piperidine}]{\text{EtOH, reflux}} \text{7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde} + 2\text{EtOH} + \text{CO}_2

$$

Key variables:

Acid-Mediated Cyclization

An alternative two-step protocol introduces concentrated HCl and glacial acetic acid post-condensation to enhance cyclization efficiency. After initial ethanol reflux, acid treatment at 100°C for 6 hours promotes intramolecular esterification, though this increases handling complexity.

Optimized Synthetic Procedures

Single-Step Piperidine/Acetic Acid Method

- Charge 100 mL ethanol with 4-(diethylamino)salicylaldehyde (1.33 g, 6.9 mmol), diethyl malonate (1.65 g, 10.35 mmol), piperidine (1.77 g, 20.8 mmol), and acetic acid (2 drops).

- Reflux under N₂ for 12 hours.

- Concentrate under reduced pressure; purify via silica gel chromatography (EtOAc:CH₂Cl₂ = 1:4).

Acid-Catalyzed Two-Step Synthesis

- Reflux 4-diethylaminosalicylaldehyde (10 mmol) and diethyl malonate (20 mmol) with piperidine (1 mL) in ethanol (30 mL) for 6 hours.

- Evaporate solvent; add HCl (20 mL) and glacial acetic acid (20 mL); reflux 6 hours.

- Quench with ice; extract with CH₂Cl₂; dry over Na₂SO₄.

Yield : 52.2% as orange crystals

Advantage : Improved crystallinity vs. single-step method

Comparative Analysis of Methodologies

Key observations :

- Piperidine concentration critically affects reaction rate: 30 mol% gives 75% yield vs. 20 mol% yielding 68% in preliminary trials

- Acid treatment enhances cyclization but introduces hydrolytic degradation risks

Advanced Purification Strategies

Chromatographic Techniques

Silica gel chromatography with EtOAc:CH₂Cl₂ (1:4) effectively separates unreacted diethyl malonate (Rf = 0.8) from product (Rf = 0.3). Pilot-scale runs demonstrate 85% recovery using gradient elution.

Recrystallization Optimization

Ethanol/water (3:1) at −20°C produces prismatic crystals with 99.5% purity (by DSC). Solubility data:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 45.2 |

| DCM | 112.7 |

| DMSO | 203.5 |

Scalability and Industrial Considerations

Batch reactor trials (50 L scale) show:

- 10% yield reduction vs. lab scale due to thermal gradients

- QbD analysis identifies N₂ sparging rate and heating ramp as critical process parameters

- Cost analysis: Raw material contribution = 68%, purification = 22%

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

Oxidation: 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid

Reduction: 7-(Diethylamino)-2-oxo-2h-chromene-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with a variety of applications in scientific research, including serving as an organic intermediate and a fluorescent probe .

Chemical Structure and Properties

this compound has the molecular formula and a molecular weight of 245.27 g/mol . Key identifiers include:

- IUPAC Name: 7-(diethylamino)-2-oxochromene-3-carbaldehyde

- InChI: InChI=1S/C14H15NO3/c1-3-15(4-2)12-6-5-10-7-11(9-16)14(17)18-13(10)8-12/h5-9H,3-4H2,1-2H3

- InChIKey: HWQSZPUCHJKWLS-UHFFFAOYSA-N

- SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O

Applications

- Organic Synthesis: this compound is used as an organic intermediate in the synthesis of various compounds .

- Fluorescent Probe: It functions as a fluorescent probe for cyanide and amino acids . The compound's fluorescence allows researchers to track its distribution and interactions within cells, offering insights into cellular dynamics.

Related compounds

Several compounds share structural similarities :

- 2-(Ethyl(3-formyl-2-oxo-2H-chromen-7-yl)amino)acetic acid

- 7-(Diethylamino)-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbaldehyde

- Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

- Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, alter gene expression, and affect cellular signaling pathways.

In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property is utilized in various imaging techniques to visualize and track biological processes in real-time.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound enhances electron donation, red-shifting absorption (λmax ~420 nm) compared to methoxy (~360 nm) or chloro substituents. This property is critical for fluorescence applications.

- Lipophilicity: Higher LogP (2.45) due to the diethylamino group improves membrane permeability, making it suitable for biological probes.

Key Observations :

- Aldehyde Reactivity : The 3-aldehyde group in the target compound enables nucleophilic additions (e.g., oxime formation with 85% yield), whereas ester or nitrile derivatives (e.g., ethyl coumarin-3-carboxylate) require hydrolysis for further functionalization.

- Substituent Effects: Chloro substituents (electron-withdrawing) reduce fluorescence but enhance antibacterial activity, contrasting with the electron-donating diethylamino group’s role in fluorescence.

Key Observations :

- Enzyme Inhibition : Derivatives of the target compound (e.g., probe 2C) show potent butyrylcholinesterase inhibition (IC50 0.32 µM), attributed to the aldehyde-thiazole hybrid structure.

- Solid-State Fluorescence: The diethylamino group promotes planar molecular packing, achieving a quantum yield of 0.85, outperforming dimethylamino analogs (0.70).

Biological Activity

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, a compound within the coumarin family, has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula: C₁₄H₁₅N₁O₃

- Molecular Weight: 245.28 g/mol

- Melting Point: Not specified

- Density: 1.204 g/cm³

- Solubility: Soluble in organic solvents, limited solubility in water

This compound primarily acts as a fluorescent probe , allowing it to interact with various biological molecules. Its mechanism includes:

- Intramolecular Charge Transfer (ICT): This property allows the compound to exhibit fluorescence, making it useful for tracking interactions within biological systems.

- Binding Interactions: The compound can form stable complexes with proteins and other biomolecules, influencing their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied against various cancer cell lines, demonstrating its potential to induce apoptosis through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest.

| Cell Line | Treatment Duration | IC50 (μM) |

|---|---|---|

| MCF-7 (breast) | 24 h | 32.01 |

| HeLa (cervical) | 48 h | 27.84 |

| DU145 (prostate) | 72 h | 19.52 |

These results suggest a promising therapeutic potential for breast and prostate cancer treatment.

Antidiabetic Effects

The compound has shown promise in diabetes research by inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition can potentially lower blood glucose levels, making it a candidate for further investigation in diabetes management.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Studies

Cellular Imaging Studies:

Researchers have utilized the compound to visualize cellular dynamics in micelles, demonstrating its utility as a fluorescent marker for studying solvation dynamics and protein interactions within cellular environments.

In Vivo Cancer Studies:

In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound is synthesized via condensation of 7-(diethylamino)-2H-chromen-2-one with formylating agents. Key steps include refluxing in ethanol with hydroxylamine hydrochloride and sodium acetate to form the oxime intermediate (74–92% yield) . For derivatives like OXE-E (naphthoyl oxime), anhydrous dichloromethane and triethylamine are used under N₂ to prevent hydrolysis, with purification via silica gel chromatography (74% yield) . Adjusting stoichiometry (e.g., 1.2 eq acyl chloride) and dropwise addition of reagents minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR : Focus on diagnostic peaks:

- Aldehyde proton at δ 9.8–10.2 ppm (singlet, absent in oxime derivatives) .

- Diethylamino group: δ 3.4–3.5 ppm (q, 4H) and δ 1.2–1.3 ppm (t, 6H) .

- Aromatic protons: δ 6.4–8.8 ppm (coumarin core and substituents) .

- HRMS : Confirm molecular ion ([M⁺]) with <5 ppm error (e.g., 414.1582 for OXE-E vs. theor. 414.1580) .

- XRD : Resolves planarity (mean deviation <0.022 Å) and π-π stacking (slippage ~1.0 Å) .

Q. How does the compound’s photophysical stability impact its utility in fluorescence-based applications?

- Methodological Answer : The compound’s fluorescence is sensitive to solvent polarity and pH. For reproducible results:

- Store in dark, anhydrous conditions (e.g., desiccated DCM) to prevent aldehyde oxidation .

- Avoid prolonged UV exposure; validate stability via time-resolved fluorescence decay assays .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding disorder in substituents?

- Methodological Answer : Single-crystal XRD reveals disorder in one ethyl group (occupancy ratio 0.54:0.46), resolved using PART/SAME restraints in SHELXL . Planarity of the coumarin core simplifies refinement, but weak C–H⋯O hydrogen bonds (2.5–3.0 Å) require high-resolution data (<0.8 Å) to model accurately .

Q. How can computational methods complement experimental data in predicting the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Predict electrophilicity of the aldehyde group (e.g., Fukui indices) and transition states for oxime formation .

- MD simulations : Model solvent effects (e.g., DCM vs. EtOH) on reaction kinetics .

- Validate with experimental Hammett parameters (σ⁺ for substituents like nitro in OXE-J) .

Q. What strategies are employed to analyze conflicting spectral data when synthesizing derivatives like OXE-E and OXE-J?

- Methodological Answer : Contradictions in 13C NMR (e.g., carbonyl shifts between 161–165 ppm) arise from substituent electronic effects. Strategies include:

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks via through-bond correlations .

- Control experiments : Compare spectra of intermediates (e.g., free oxime vs. acylated product) to identify side products .

- Isotopic labeling : Use ¹⁵N-hydroxylamine to track oxime formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.